Prednisone acetate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

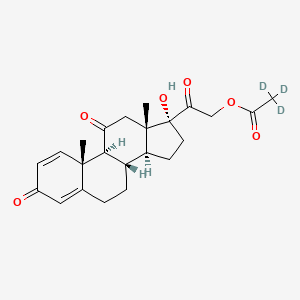

C23H28O6 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1/i1D3 |

InChI Key |

MOVRKLZUVNCBIP-JJADJXHHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Prednisone acetate-d3 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisone acetate-d3 is the deuterium-labeled form of prednisone acetate. In the landscape of pharmaceutical research and development, particularly in the realm of bioanalysis and pharmacokinetics, stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides an in-depth overview of this compound, its fundamental properties, and its principal application as an internal standard in quantitative analytical methodologies.

Prednisone acetate itself is a synthetic glucocorticoid receptor agonist with potent anti-inflammatory and immunomodulating properties. The introduction of deuterium atoms into the prednisone acetate molecule results in a compound that is chemically identical to the parent drug but possesses a higher molecular weight. This key difference allows for its differentiation in mass spectrometry-based assays, forming the basis of its primary use in research.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in a research setting. The key quantitative data for this compound, alongside its non-labeled counterpart, are summarized below for comparative analysis.

| Property | Prednisone Acetate | This compound |

| Chemical Formula | C₂₃H₂₈O₆ | C₂₃H₂₅D₃O₆ |

| Molecular Weight | 400.46 g/mol | 403.48 g/mol |

| Isotopic Purity | Not Applicable | ≥96.0% |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Insoluble in water, slightly soluble in ethanol. | Soluble in DMSO. |

Primary Use in Research: The Internal Standard

The primary and most critical application of this compound in a research context is as an internal standard (IS) for quantitative bioanalysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to provide the highest accuracy and precision.

The rationale for using this compound as an internal standard is rooted in its ability to mimic the behavior of the analyte (prednisone or prednisone acetate) throughout the entire analytical process, from sample preparation to detection. Because it is chemically identical to the analyte, it experiences the same variations in extraction efficiency, ionization, and potential matrix effects. By adding a known amount of this compound to each sample at the beginning of the workflow, any sample-to-sample variability can be normalized, leading to a more accurate and reliable quantification of the target analyte.

Experimental Protocols and Methodologies

The successful use of this compound as an internal standard hinges on the development and validation of a robust bioanalytical method. Below is a representative experimental protocol for the quantification of prednisone in human plasma.

Sample Preparation

A critical step in bioanalysis is the effective extraction of the analyte and internal standard from the biological matrix. A common and effective method for corticosteroids is a combination of protein precipitation and liquid-liquid extraction.

Protocol:

-

To 100 µL of plasma sample, add 25 µL of a working solution of this compound in methanol.

-

Vortex the sample for 30 seconds to ensure thorough mixing.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

-

Vortex for 5 minutes, followed by centrifugation at 5,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer. The following parameters are representative of a validated method for prednisone quantification.

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Prednisone | 359.2 | 163.1 |

| This compound | 404.2 | 166.1 |

Note: The m/z values for this compound are inferred based on the structure and known fragmentation patterns of similar deuterated steroids. The precursor ion reflects the addition of a proton to the deuterated molecule, and the product ion reflects a characteristic fragment with the deuterium label intact.

Visualizing the Workflow and Rationale

To further elucidate the role and application of this compound, the following diagrams illustrate the experimental workflow and the logical principle behind the use of a stable isotope-labeled internal standard.

Caption: Experimental workflow for bioanalysis using this compound.

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

This compound is a vital tool for researchers engaged in the quantitative analysis of prednisone and its related compounds. Its use as an internal standard in LC-MS/MS methodologies significantly enhances the accuracy, precision, and reliability of analytical data. This technical guide has provided a comprehensive overview of its properties, primary application, and a detailed experimental protocol, equipping researchers with the foundational knowledge to effectively integrate this compound into their bioanalytical workflows. The adherence to validated methods and a clear understanding of the principles of isotopic dilution are paramount to achieving high-quality, reproducible results in pharmacokinetic and other quantitative studies.

Decoding the Certificate of Analysis: A Technical Guide to Prednisone Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity, identity, and quality of starting materials and active pharmaceutical ingredients (APIs) are paramount. For specialized compounds like Prednisone Acetate-d3, a deuterated analog of Prednisone Acetate often used as an internal standard in pharmacokinetic studies, the Certificate of Analysis (CoA) is a critical document. It provides a comprehensive summary of the analytical testing performed on a specific batch, ensuring it meets the required quality standards for its intended use.[1][2][3][4]

This technical guide provides an in-depth explanation of a representative Certificate of Analysis for this compound. It details the key analytical tests performed, the methodologies behind them, and how to interpret the results.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by a manufacturer or testing laboratory that confirms a product meets its predetermined specifications.[3][4][5] It serves as a guarantee of quality and is essential for regulatory compliance and ensuring the reliability of experimental data.[1][2] For deuterated compounds like this compound, the CoA is particularly important as it verifies not only the chemical purity but also the isotopic enrichment.

Representative Certificate of Analysis: this compound

Below is a table summarizing the typical quantitative data found on a CoA for this compound.

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | Conforms |

| Identity (¹H-NMR) | Conforms to structure | Conforms |

| Identity (MS) | Conforms to structure | Conforms |

| Assay (HPLC) | ≥ 98.0% | 99.5% |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.8% |

| Isotopic Purity (MS) | ≥ 99% atom % D | 99.6% atom % D |

| Deuterium Incorporation | ≥ 99% | Conforms |

| Residual Solvents (GC-HS) | Meets USP <467> requirements | Conforms |

| Loss on Drying | ≤ 1.0% | 0.2% |

| Residue on Ignition | ≤ 0.1% | < 0.1% |

Experimental Protocols

The results presented in the CoA are generated through a series of rigorous analytical tests. The methodologies for the key experiments are detailed below.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

HPLC is a cornerstone technique for assessing the purity and quantifying the amount of the active compound in a sample.

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture). For Prednisone Acetate, a reversed-phase method is typically employed.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of methanol and water, often in a 58:42 or similar ratio, is commonly used.[6][7]

-

Detection: UV detection at a wavelength of 240 nm is suitable for Prednisone Acetate.[6][7][8]

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent.

-

Quantification: The peak area of the analyte is compared to that of a certified reference standard to determine the assay. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structure of a compound, and it is essential for determining the isotopic enrichment of a deuterated substance.[9]

-

Principle: MS measures the mass-to-charge ratio (m/z) of ions. For this compound, this allows for confirmation of the molecular weight, which will be higher than the non-deuterated form, and an assessment of the degree of deuterium incorporation.

-

Instrumentation: Typically, a mass spectrometer is coupled with a liquid chromatograph (LC-MS) for sample introduction.

-

Methodology:

-

Ionization: Electrospray ionization (ESI) is a common technique for molecules like Prednisone Acetate.

-

Analysis: The instrument is set to scan for the expected molecular ion of this compound. The presence of a peak corresponding to the correct mass confirms the identity.

-

Isotopic Purity Calculation: The relative intensities of the mass peaks for the deuterated and non-deuterated species are used to calculate the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

NMR spectroscopy provides detailed information about the structure of a molecule.

-

Principle: NMR exploits the magnetic properties of atomic nuclei. For this compound, ¹H-NMR (proton NMR) is used to confirm the structure. The absence of signals at the positions where deuterium atoms have replaced protons is a key indicator of successful deuteration.

-

Instrumentation: A high-field NMR spectrometer.

-

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the known spectrum of Prednisone Acetate. The spectrum should be consistent with the expected structure, with the notable absence of signals from the deuterated positions.[10][11]

-

Quality Control and Release Workflow

The issuance of a Certificate of Analysis is the final step in a comprehensive quality control process. The following diagram illustrates the typical workflow for the testing and release of a batch of this compound.

Interrelation of Analytical Techniques and Quality Attributes

The various analytical techniques employed are not redundant; each provides unique and complementary information to build a complete quality profile of the material. The following diagram illustrates the logical relationship between the analytical tests and the quality attributes they confirm.

Conclusion

The Certificate of Analysis for this compound is more than just a document; it is a comprehensive testament to the quality and suitability of the material for its intended scientific application. A thorough understanding of the data presented and the analytical methodologies used to generate that data is crucial for researchers and drug development professionals. This guide provides a framework for interpreting the CoA, enabling scientists to proceed with their research with confidence in the integrity of their starting materials.

References

- 1. What is a Certificate of Analysis (CoA) [ddregpharma.com]

- 2. Specifications and Certificates of Analysis (COAs) Explained: Ultimate Guide to Regulatory Compliance and Quality Release – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 3. grokipedia.com [grokipedia.com]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. Certificate of Analysis - (CoA) [sgsystemsglobal.com]

- 6. HPLC determination of prednisone acetate added illegally in Tianm...: Ingenta Connect [ingentaconnect.com]

- 7. rjwave.org [rjwave.org]

- 8. HPLC determination and clinical significance of serum prednisone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Prednisolone-21-acetate (52-21-1) 1H NMR spectrum [chemicalbook.com]

- 11. Prednisone 21-acetate(125-10-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Prednisone Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Prednisone acetate-d3. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is the deuterated analog of Prednisone acetate, a synthetic glucocorticoid. The incorporation of three deuterium atoms in the acetate group makes it a valuable internal standard for pharmacokinetic and metabolic studies. While specific experimental data for some physical properties of the deuterated form are not widely published, the properties are expected to be very similar to its non-deuterated counterpart.

Table 1: Physical Properties of this compound and Prednisone Acetate

| Property | This compound | Prednisone Acetate |

| Molecular Formula | C₂₃H₂₅D₃O₆[1] | C₂₃H₂₈O₆[2] |

| Molecular Weight | 403.48 g/mol [1] | 400.46 g/mol [2][3] |

| Appearance | White to off-white solid[3] | White or almost white crystalline powder[3] |

| Melting Point | Not explicitly reported; expected to be similar to Prednisone Acetate | 226-232°C (decomposes)[3], ~240°C[4] |

| Solubility | DMSO: 25 mg/mL (with ultrasonic and warming) | Insoluble in water; slightly soluble in ethanol[3] |

| CAS Number | 125-10-0 (unlabeled)[1] | 125-10-0[2] |

Experimental Protocols

The determination of the physical and chemical properties of a pharmaceutical compound like this compound involves a suite of analytical techniques. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination

Understanding solubility is crucial for formulation development.

Methodology (Equilibrium Solubility):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the identification, quantification, and purity assessment of this compound.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of methanol, tetrahydrofuran, and water (e.g., 25:25:50 v/v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV absorbance at 240 nm.[5]

-

Internal Standard: A suitable internal standard can be used for accurate quantification.

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a suitable solvent.

Mass Spectrometry (MS)

MS is employed for structural confirmation and quantification, often coupled with liquid chromatography (LC-MS).

Methodology (LC-MS/MS):

-

The sample is introduced into the mass spectrometer via an LC system.

-

Ionization is typically achieved using Electrospray Ionization (ESI) in positive ion mode.

-

The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected.

-

The precursor ion is fragmented, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Signaling Pathway and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Prednisone, after conversion to its active form prednisolone, exerts its effects by binding to the glucocorticoid receptor (GR). This interaction initiates a cascade of events leading to changes in gene expression.

Caption: Glucocorticoid receptor signaling pathway initiated by Prednisone.

Experimental Workflow for Physical Property Determination

A systematic approach is essential for the accurate characterization of the physical properties of a pharmaceutical substance.

Caption: Workflow for the determination of physical properties.

Experimental Workflow for Chemical Property and Purity Analysis

The chemical identity and purity of this compound are confirmed through a series of spectroscopic and chromatographic techniques.

Caption: Workflow for chemical property and purity analysis.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nf-itwg.org [nf-itwg.org]

- 4. Infrared Spectrometry in Metabolic Studies With Deuterium-labeled Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC determination and clinical significance of serum prednisone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Prednisone Acetate-d3: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the storage, stability, and handling of Prednisone acetate-d3. The following sections detail recommended storage conditions, stability under various stress factors, and relevant experimental protocols. It should be noted that while specific storage information for this compound is provided, detailed degradation pathway and quantitative stability data are based on studies of the non-deuterated form, Prednisone acetate, as extensive public data on the deuterated analog is limited. This information serves as a robust proxy for researchers and scientists in the field.

Storage and Handling Guidelines

Proper storage and handling are crucial to maintain the integrity and isotopic purity of this compound. As a deuterated steroid, it is important to minimize conditions that could lead to degradation or deuterium-hydrogen (H/D) exchange.

Recommended Storage Conditions

Adherence to the recommended storage conditions is vital for the long-term stability of this compound.

| Form | Storage Temperature | Duration | Additional Notes |

| Powder | -20°C | 3 years | Store in a desiccator to protect from moisture.[1][2] |

| 4°C | 2 years | For shorter-term storage.[1] | |

| In Solvent | -80°C | 6 months | Use high-purity aprotic solvents like acetonitrile or methanol to prevent H/D exchange.[1][2] |

| -20°C | 1 month | Ensure vials are tightly sealed to prevent atmospheric moisture absorption.[1][2] |

For general laboratory use, it is advised to keep this compound in a tightly closed container, in a dry and well-ventilated place, and protected from light.[2][3]

Stability Profile

The chemical stability of this compound is comparable to its non-deuterated counterpart. Forced degradation studies on Prednisone acetate reveal its susceptibility to various stress conditions.

Forced Degradation Studies of Prednisone Acetate

The following table summarizes the degradation of Prednisone acetate under different stress conditions. These studies are indicative of the potential stability liabilities of this compound.

| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |

| Acid Hydrolysis | 1N HCl, 80°C, 2 hours | 76.2% | [4] |

| 5N HCl, 80°C, 2 hours | 100% | [4] | |

| 0.1N HCl, 70°C, 4 hours | 22.18% | [2] | |

| Alkaline Hydrolysis | 0.1N, 1N, 5N NaOH, 80°C, 2 hours | 100% | [4] |

| 0.1N NaOH, 70°C, 2.5 hours | 20.60% | [2] | |

| Neutral Hydrolysis | Water, 80°C, 2 hours | 77.3% | [4] |

| Oxidative Degradation | 3% H2O2, 80°C, 2 hours | 21.05% | [4] |

| Thermal Degradation | Wet Heat, 80°C, 2 hours | 95.8% | [4] |

| Dry Heat | 18.5% | [4] | |

| Photochemical Degradation | Sunlight Exposure | 20.81% | [2] |

| UV Light | 100% | [4] |

Glucocorticoid Receptor Signaling Pathway

Prednisone acetate is a synthetic corticosteroid that, upon administration, is converted to its active form, prednisolone. Prednisolone then binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex translocates to the nucleus and modulates the transcription of target genes, leading to its anti-inflammatory and immunosuppressive effects.[5][6]

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of Prednisone acetate. These can be adapted for studies involving this compound.

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing degradation of the drug substance to evaluate its stability.

Caption: Experimental Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent drug from its degradation products.

Chromatographic Conditions:

| Parameter | Specification |

| Column | BDS Hypersil C18 (250 mm × 4.6 mm i.d., 5µm) |

| Mobile Phase | Potassium Dihydrogen Phosphate Buffer (pH 6.0) : Acetonitrile (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Method Validation:

The method should be validated according to ICH guidelines for the following parameters:

-

Specificity: Demonstrated through forced degradation studies, ensuring no interference from degradation products at the retention time of this compound.

-

Linearity: Assessed over a concentration range (e.g., 3-9 µg/mL for Prednisone Acetate).[2]

-

Accuracy: Determined by recovery studies at different concentration levels.

-

Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method.

-

Robustness: Assessed by making small, deliberate variations in chromatographic parameters.

This technical guide provides a foundational understanding of the storage and stability of this compound. Researchers should always refer to the Certificate of Analysis for specific batch recommendations and perform their own stability assessments for critical applications.

References

- 1. Development and validation of a new stability indicating reversed phase liquid chromatographic method for the determination of prednisolone acetate and impurities in an ophthalmic suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpsbr.org [jpsbr.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

Safety and handling of deuterium-labeled compounds

An In-depth Technical Guide to the Safety and Handling of Deuterium-Labeled Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deuterium-labeled compounds, in which one or more hydrogen atoms are replaced by the stable, non-radioactive isotope deuterium (²H or D), are invaluable tools in modern research and pharmaceutical development.[1] Their applications range from use as internal standards in mass spectrometry and tracers for metabolic studies to the creation of novel therapeutic agents with improved pharmacokinetic profiles.[2][3]

The fundamental principle underpinning the utility of deuterated compounds in drug development is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point vibrational energy.[4] Consequently, if the cleavage of a C-H bond is the rate-determining step in a molecule's metabolic pathway, replacing that hydrogen with deuterium can significantly slow the reaction rate.[] This strategic modification can lead to a longer drug half-life, increased systemic exposure, and a reduction in the formation of toxic metabolites, potentially enhancing the safety and efficacy profile of a drug.[6][7]

This guide provides a comprehensive overview of the safety principles, handling protocols, and toxicological considerations for working with deuterium-labeled compounds in a laboratory setting.

Core Safety Principles: A Stable Isotope, Not a Radiological Hazard

A critical distinction must be made between deuterium (²H) and tritium (³H). Deuterium is a stable isotope of hydrogen and is not radioactive .[] Therefore, compounds labeled with deuterium do not pose a radiological hazard, and the specialized precautions required for radioactive materials—such as shielding, radiation monitoring, and specific licensing—are not necessary.[8] The safety considerations for deuterium-labeled compounds are governed by their inherent chemical properties and the toxicity profile of the parent molecule.

Key Safety Distinctions:

-

Radiological Hazard: None for deuterium-labeled compounds.

-

Chemical Hazard: Determined by the pharmacology and toxicology of the molecule itself. The deuterated compound should be handled with the same or greater care as its non-deuterated analog until data prove otherwise.

-

Deuterium Gas (D₂): While the isotope itself is stable, deuterium gas is highly flammable and should be handled with appropriate precautions for flammable gases, including use in a well-ventilated area and away from ignition sources.

-

Deuterium Oxide (D₂O or Heavy Water): D₂O is not radioactive and is considered to have low toxicity.[9] Ingestion of small quantities is harmless; however, replacing a very large fraction (>25-50%) of total body water in mammals can lead to cell dysfunction and is ultimately lethal due to the disruption of delicate biological processes like mitosis that rely on hydrogen bonding networks.[9] Such scenarios are not a risk in typical laboratory handling.

Hazard Assessment and Toxicology

The primary toxicological consideration for a deuterated compound is the toxicity of the parent molecule. However, the KIE can modulate this profile, often beneficially.

Impact on Metabolism and Pharmacokinetics

Deuteration at a site of metabolism can significantly alter a drug's pharmacokinetic (PK) properties. By slowing down metabolic clearance, deuteration can increase the drug's half-life (t½) and total exposure (Area Under the Curve, AUC), which may allow for lower or less frequent dosing.[6][10]

Table 1: Comparative Pharmacokinetic (PK) Parameters of Deuterated vs. Non-Deuterated Drugs

| Deuterated Drug | Non-Deuterated Analog | Key PK Parameter Improvement with Deuteration | Therapeutic Indication |

|---|---|---|---|

| Deutetrabenazine | Tetrabenazine | ~2-fold increase in half-life of active metabolites; Lower and less variable Cmax.[11][12] | Chorea associated with Huntington's disease, Tardive Dyskinesia |

| Deucravacitinib | (Non-deuterated precursor) | Significantly increased in vitro metabolic stability.[11] | Plaque Psoriasis |

| d₉-Methadone | Methadone | 5.7-fold increase in AUC; 4.4-fold increase in Cmax; Clearance reduced from 4.7 to 0.9 L/h/kg.[10] | Postoperative Pain |

| Telaprevir-d₁ | Telaprevir | ~13% increase in AUC in rats; Significantly more resistant to epimerization (kH/kD ≈ 5).[13] | Hepatitis C |

Reduction of Toxic Metabolites

In some cases, a drug's toxicity is not caused by the parent compound but by a metabolite. If deuteration slows the metabolic pathway leading to a toxic product, it can improve the drug's safety profile. This is sometimes referred to as "metabolic shunting," where the metabolism is redirected down less harmful pathways.[7]

Table 2: Effect of Deuteration on Metabolite Formation and Toxicity

| Compound Pair | Effect of Deuteration | Quantitative Finding | Reference |

|---|---|---|---|

| Efavirenz vs. Efavirenz-d₁ | Reduced formation of a toxic metabolite that can cause renal cortical epithelial cell necrosis. | Concentration of toxic metabolite in urine: 28.1 µg/mL (Efavirenz) vs. 4.0 µg/mL (Efavirenz-d₁).[13] | [13] |

| N-nitrosodimethylamine (Deuterated vs. Non-deuterated) | Reduced genotoxicity. | The non-deuterated form induced twice the amount of DNA single-strand breaks in rat hepatocytes as the deuterated form.[14] | [14] |

| d₉-Methadone vs. Methadone | Reduced acute toxicity. | The estimated LD₅₀ value for a single intravenous dose of d₉-methadone was 2.1-fold higher than that for methadone in mice.[10] |[10] |

Experimental Protocols

Safe and effective research requires robust, well-defined protocols. The following sections provide detailed methodologies for handling deuterated compounds and assessing their metabolic and genotoxic properties.

Standard Operating Procedure (SOP) for General Handling

This SOP applies to the handling of milligram-to-gram quantities of novel or known deuterated compounds in a research laboratory.

-

Risk Assessment: Before handling, review all available safety information for the non-deuterated analog. Assume the deuterated compound has a similar hazard profile unless data indicates otherwise.

-

Engineering Controls:

-

Ventilation: Handle solid, powdered compounds that may become airborne in a chemical fume hood or other ventilated enclosure to prevent inhalation.[8]

-

Containment: Use a designated area or tray to contain potential spills.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[8]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change them frequently, especially if contamination occurs.[8]

-

Body Protection: Wear a lab coat. For larger quantities, consider a chemically resistant apron.[8]

-

-

Storage:

-

Store compounds in tightly sealed, clearly labeled containers.

-

Follow storage temperature and condition recommendations for the non-deuterated analog (e.g., room temperature, 4°C, protected from light). Many deuterated compounds are stored at 4°C for long-term stability.[8]

-

-

Hygiene:

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]

-

Protocol: In Vitro Metabolic Stability Assay

This protocol is used to compare the rate of metabolism of a deuterated compound to its non-deuterated analog using human liver microsomes (HLMs).[11]

Objective: To determine the in vitro half-life (t½) of the test compounds.

Materials:

-

Test compounds (deuterated and non-deuterated), 10 mM stock in DMSO.

-

Human Liver Microsomes (HLMs), 20 mg/mL stock.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase).

-

0.1 M Phosphate Buffer (pH 7.4).

-

Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard.

-

LC-MS/MS system.

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a master mix of phosphate buffer and HLMs to a final protein concentration of 0.5 mg/mL.

-

Pre-incubation: Add the HLM mixture to multiple tubes. Pre-warm at 37°C for 5 minutes.

-

Initiate Reaction: Add the test compound to each tube to a final concentration of 1 µM. Add the pre-warmed NADPH regenerating system to initiate the reaction. The T=0 sample is quenched before adding the NADPH system.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a tube containing the cold Quenching Solution.[11]

-

Sample Preparation: Vortex the quenched samples and centrifuge to pellet the protein. Transfer the supernatant to a 96-well plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. Calculate the half-life (t½) from the slope (k) of the linear regression using the equation: t½ = 0.693 / k .[11]

Protocol: Genotoxicity Assessment (Alkaline Elution Assay)

This protocol provides a general framework for assessing DNA single-strand breaks, a measure of genotoxicity, adapted from published methodologies.[14][15][16]

Objective: To compare the DNA-damaging potential of a deuterated compound and its non-deuterated analog in a target cell line.

Materials:

-

Target cells (e.g., rat hepatocytes, human lymphocytes).[14][15]

-

Test compounds (deuterated and non-deuterated).

-

Lysis Solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10).

-

Alkaline Elution Buffer (e.g., 0.1 M Tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1).

-

Polyvinyl chloride (PVC) filters (2 µm pore size).

-

Peristaltic pump and fraction collector.

-

Fluorescent DNA-binding dye (e.g., PicoGreen).

Procedure:

-

Cell Treatment: Expose cultured cells to various concentrations of the deuterated and non-deuterated compounds for a defined period (e.g., 4 hours). Include a positive and negative control.

-

Cell Loading: After treatment, wash and resuspend the cells in a cold buffer. Load a known number of cells onto a PVC filter held in a filter holder.

-

Cell Lysis: Gently rinse the loaded cells with a cold buffer. Lyse the cells by slowly pumping the Lysis Solution through the filter. This leaves the cellular DNA trapped on the filter.

-

DNA Elution: Wash the trapped DNA with a rinse solution. Begin elution by pumping the Alkaline Elution Buffer through the filter at a constant, slow rate (e.g., 0.05 mL/min). The alkaline pH denatures the DNA and allows fragments to elute off the filter.

-

Fraction Collection: Collect the eluate in fractions at regular intervals (e.g., every 90 minutes) for several hours.

-

DNA Quantification: Quantify the amount of DNA in each collected fraction and the DNA remaining on the filter using a fluorescent dye.

-

Data Analysis: Plot the fraction of DNA eluted versus time. A faster elution rate indicates more DNA fragmentation (single-strand breaks) and thus higher genotoxicity. Compare the elution profiles of cells treated with the deuterated compound, the non-deuterated analog, and controls.

Visualizations: Workflows and Pathways

The Kinetic Isotope Effect on Drug Metabolism

The following diagram illustrates how deuteration can alter a metabolic pathway to reduce the formation of a toxic metabolite.

Caption: KIE-mediated metabolic shunting reduces toxic metabolite formation.

Experimental Workflow for PK/Safety Assessment

This diagram outlines the typical workflow for assessing a novel deuterated compound.

Caption: Workflow for preclinical assessment of deuterated compounds.

Logical Workflow for Handling and Waste Disposal

This decision tree guides researchers on the proper handling and disposal of deuterated compounds.

Caption: Decision workflow for handling and disposal of deuterated compounds.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. symeres.com [symeres.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. benchchem.com [benchchem.com]

- 9. Heavy water - Wikipedia [en.wikipedia.org]

- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. The effect of deuterium labeling on the genotoxicity of N-nitrosodimethylamine, epichlorohydrin and dimethyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alkaline elution assay as a potentially useful method for assessing DNA damage induced in vivo by diazoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Prednisone in Human Plasma Using Prednisone acetate-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prednisone is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.[1] Accurate quantification of prednisone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[3][4] The use of a stable isotope-labeled internal standard, such as Prednisone acetate-d3, is essential for achieving accurate and precise quantification by compensating for variations during sample preparation and analysis.[2] This application note provides a detailed protocol for the quantitative analysis of prednisone in human plasma using this compound as an internal standard.

Experimental Protocols

A robust and reliable method for the quantification of prednisone in human plasma was developed and validated. The overall workflow involves protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

Materials and Reagents

-

Prednisone (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Human Plasma (K2-EDTA)

Sample Preparation

-

Thaw human plasma samples and quality controls on ice.

-

To 100 µL of plasma, add 10 µL of internal standard working solution (this compound in 50:50 methanol:water).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C[2]

-

Injection Volume: 10 µL[1]

-

Gradient Program:

-

0.0-1.0 min: 30% B

-

1.0-5.0 min: 30-90% B

-

5.0-6.0 min: 90% B

-

6.1-8.0 min: 30% B (Re-equilibration)

-

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Prednisone: Precursor Ion (Q1) -> Product Ion (Q3)

-

This compound (IS): Precursor Ion (Q1) -> Product Ion (Q3)

-

(Note: Specific MRM transitions should be optimized in the laboratory.)

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Calibration Curve for Prednisone

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 10 | 0.115 | 101.2 |

| 50 | 0.572 | 99.5 |

| 100 | 1.148 | 100.8 |

| 500 | 5.735 | 99.1 |

| 1000 | 11.510 | 98.2 |

-

Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of ≥ 0.99.[6]

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 4.5 | 103.1 | 5.2 | 101.8 |

| Low | 3 | 3.8 | 99.2 | 4.5 | 100.5 |

| Mid | 75 | 2.5 | 101.5 | 3.1 | 99.8 |

| High | 750 | 2.1 | 98.9 | 2.8 | 99.2 |

-

The intra- and inter-day precision and accuracy were within acceptable limits (±15% for QC samples and ±20% for LLOQ).[7]

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |

| Low | 3 | 92.5 |

| Mid | 75 | 94.1 |

| High | 750 | 93.3 |

-

The extraction recovery of prednisone from human plasma was consistent and high.[7]

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of Prednisone.

Metabolic Pathway of Prednisone

Prednisone is a prodrug that is converted to its active metabolite, prednisolone, primarily in the liver. This metabolic activation is a critical step for its therapeutic effect.

Caption: Metabolic activation of Prednisone to Prednisolone.

References

- 1. DSpace [repositori.upf.edu]

- 2. benchchem.com [benchchem.com]

- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromsystems.com [chromsystems.com]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jopcr.com [jopcr.com]

Application Note: Quantification of Prednisone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of prednisone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes protein precipitation for simple and efficient sample preparation, followed by a rapid chromatographic separation. Prednisone acetate-d3 is employed as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring reliable measurement of prednisone concentrations in a biological matrix.

Introduction

Prednisone is a synthetic corticosteroid widely used for its potent anti-inflammatory and immunosuppressive properties.[1] It is a prodrug that is rapidly converted in the liver to its active metabolite, prednisolone.[1] Monitoring the plasma concentrations of prednisone is crucial for optimizing therapeutic regimens and for pharmacokinetic research. This application note details a validated LC-MS/MS method for the sensitive and selective quantification of prednisone in human plasma. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing and instrument response, leading to reliable and reproducible results.

Experimental

Materials and Reagents

-

Prednisone standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

A simple protein precipitation method is used for the extraction of prednisone from plasma.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., Zorbax-SB Phenyl, 2.1 x 100 mm, 1.8 µm)[2]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Prednisone: Precursor ion (m/z) -> Product ion (m/z)

-

This compound (IS): Precursor ion (m/z) -> Product ion (m/z)

-

Results and Discussion

The method demonstrates excellent linearity, accuracy, and precision over the calibration range. The use of a stable isotope-labeled internal standard effectively corrects for any matrix-induced signal suppression or enhancement.

Quantitative Data Summary

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Experimental Workflow

Caption: Workflow for the quantification of prednisone in plasma.

Prednisone Signaling Pathway

Prednisone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.[3][4]

Caption: Simplified signaling pathway of prednisone.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Prednisone Stock Solution (1 mg/mL): Accurately weigh 10 mg of prednisone and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the prednisone stock solution in methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration in methanol.

Protocol 2: Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, calibrator, and QC.

-

Pipette 100 µL of the respective plasma sample, calibrator, or QC into the labeled tubes.

-

Add 20 µL of the internal standard working solution to each tube.

-

Add 300 µL of cold acetonitrile to each tube.

-

Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of labeled tubes, avoiding the protein pellet.

-

Place the tubes in a sample concentrator and evaporate the solvent under a gentle stream of nitrogen at 40°C until completely dry.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS System Operation

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

-

Set up the autosampler sequence with the prepared samples, calibrators, and QCs.

-

Initiate the data acquisition using the specified LC gradient and MS parameters.

-

Monitor the system for pressure fluctuations and consistent retention times.

-

After the run, process the data using the appropriate software to integrate the peak areas of prednisone and the internal standard.

-

Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

-

Determine the concentration of prednisone in the unknown samples and QCs from the calibration curve.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of prednisone in human plasma. The simple protein precipitation sample preparation, coupled with the use of a deuterated internal standard, ensures high throughput and accurate results. This application note and the detailed protocols offer a comprehensive guide for researchers and professionals in the field of drug development and clinical research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Prednisone? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

Application Notes and Protocols for the Analysis of Prednisone Acetate-d3

These application notes provide detailed protocols for the sample preparation and analysis of Prednisone acetate-d3, a deuterated internal standard crucial for the accurate quantification of Prednisone acetate in various biological matrices. The following methods are intended for researchers, scientists, and drug development professionals working on pharmacokinetic, bioequivalence, and metabolism studies of corticosteroids.

Introduction

Prednisone acetate is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Accurate determination of its concentration in biological samples is essential for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample processing.[1] This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available equipment. Below are detailed protocols for each method.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that provides clean extracts, minimizing matrix interference and leading to high sensitivity.[2][3] It is particularly suitable for complex matrices like plasma and urine.

Experimental Protocol:

-

Sample Pre-treatment:

-

To 500 µL of plasma, serum, or urine sample, add 100 µL of the internal standard working solution (this compound).

-

Vortex the sample for 30 seconds.

-

For plasma and serum, a pre-treatment step of protein precipitation with an equal volume of acetonitrile can be performed to improve recovery. Centrifuge at 10,000 x g for 10 minutes and use the supernatant for SPE.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.[4] Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Elution:

-

Evaporation and Reconstitution:

Workflow for Solid-Phase Extraction (SPE)

Caption: A schematic of the Solid-Phase Extraction workflow.

Liquid-Liquid Extraction (LLE)

LLE is a classic and cost-effective method for extracting analytes from aqueous samples into an immiscible organic solvent.[7][8] It is effective for a wide range of corticosteroids.

Experimental Protocol:

-

Sample Preparation:

-

To 500 µL of plasma or serum, add 100 µL of the this compound internal standard solution.

-

Vortex for 30 seconds.

-

-

Extraction:

-

Phase Separation:

-

Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Collection:

-

Carefully transfer the upper organic layer to a clean tube. To improve recovery, a second extraction of the aqueous layer can be performed.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40-50°C.

-

Reconstitute the residue in 100-200 µL of the mobile phase.[6]

-

Transfer to an autosampler vial for analysis.

-

Workflow for Liquid-Liquid Extraction (LLE)

Caption: A schematic of the Liquid-Liquid Extraction workflow.

Protein Precipitation (PPT)

PPT is the simplest and fastest method for removing proteins from biological samples, making it suitable for high-throughput analysis.[9][10] However, it may result in less clean extracts compared to SPE and LLE.

Experimental Protocol:

-

Sample Preparation:

-

To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the this compound internal standard.[11] The ratio of sample to precipitating solvent is typically 1:3.

-

-

Precipitation:

-

Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

-

Incubate the samples at -20°C for at least 20 minutes to enhance precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.[11]

-

Alternatively, the supernatant can be directly injected for LC-MS/MS analysis.

-

Workflow for Protein Precipitation (PPT)

Caption: A schematic of the Protein Precipitation workflow.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of corticosteroids using the described sample preparation techniques followed by LC-MS/MS.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Reference(s) |

| Recovery | 80 - 110% | 70 - 95% | > 65% | [2][7][9] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | 1 - 10 ng/mL | 5 - 20 ng/mL | [2][5][7][9] |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | [7][9][12] |

| Intra-day Precision (%CV) | < 10% | < 15% | < 15% | [3][8] |

| Inter-day Precision (%CV) | < 10% | < 15% | < 15% | [3][8] |

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the sensitive and selective quantification of Prednisone acetate and its deuterated internal standard.

Typical LC-MS/MS Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used for steroid analysis.[3][9]

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with an additive like 0.1% formic acid to improve ionization.[11][13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.[3][12]

MRM Transitions:

The specific MRM transitions for Prednisone acetate and this compound need to be optimized on the specific mass spectrometer being used. The transitions will involve the precursor ion ([M+H]⁺) and a characteristic product ion.

Conclusion

The choice of sample preparation is a critical step in the bioanalysis of Prednisone acetate. Solid-Phase Extraction offers the cleanest extracts and highest sensitivity, making it ideal for low-level quantification. Liquid-Liquid Extraction provides a good balance between cleanliness, recovery, and cost. Protein Precipitation is the fastest method and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects. The selection of the most appropriate method should be based on the specific requirements of the study, and a thorough method validation should always be performed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. On-line coupling of solid-phase extraction with mass spectrometry for the analysis of biological samples. III. Determination of prednisolone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of prednisolone acetate, prednisolone, prednisone, cortisone and hydrocortisone in swine plasma using solid-phase and liquid-liquid extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 11. synnovis.co.uk [synnovis.co.uk]

- 12. Validation of a solid-phase extraction and ultra-performance liquid chromatographic tandem mass spectrometric method for the detection of 16 glucocorticoids in pig tissues. | Sigma-Aldrich [sigmaaldrich.com]

- 13. data.biotage.co.jp [data.biotage.co.jp]

Application Notes: Quantitative Analysis of Prednisone Acetate using Prednisone Acetate-d3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisone acetate is a synthetic corticosteroid pro-drug that is converted in the liver to its active metabolite, prednisolone.[1] It is widely used for its anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions.[1] Accurate and reliable quantification of prednisone and its active form in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prednisone acetate, using its stable isotope-labeled counterpart, Prednisone acetate-d3, as an internal standard (IS). The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving data accuracy and precision.[2][3]

Principle

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. This compound is added to all samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process to ensure accurate quantification by correcting for any variability during the analytical workflow.[2] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents

-

Prednisone Acetate analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

96-well plates

-

Centrifuge capable of accommodating 96-well plates

Standard and QC Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Prednisone Acetate and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Prednisone Acetate stock solution with a 50:50 methanol:water mixture to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol (Protein Precipitation)

-

Pipette 50 µL of study samples, calibration standards, and QC samples into a 96-well plate.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol) to each well.

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| HPLC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | See Table 1 |

| Collision Gas | Argon |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Prednisone Acetate | 403.2 | 343.2 | 100 |

| This compound | 406.2 | 346.2 | 100 |

Data Presentation

The following tables summarize the expected quantitative performance of this analytical method.

Table 2: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| Prednisone Acetate | 1 - 1000 | > 0.995 |

Table 3: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Table 4: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Prednisone Acetate | > 85 | 90 - 110 |

Mandatory Visualizations

Caption: Experimental workflow for the analysis of Prednisone Acetate.

Caption: Metabolic conversion of Prednisone Acetate to Prednisolone.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Prednisone Acetate in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies in the drug development process. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. This method meets the typical requirements for bioanalytical method validation, demonstrating its robustness for pharmacokinetic and other related studies.[4][5]

References

- 1. repositorio.uchile.cl [repositorio.uchile.cl]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. synnovis.co.uk [synnovis.co.uk]

- 5. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioequivalence Studies of Prednisone Using Prednisone Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting bioequivalence (BE) studies of prednisone formulations using prednisone acetate-d3 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is highly recommended by regulatory agencies for bioanalytical method validation as it ensures the highest accuracy and precision in pharmacokinetic studies by co-eluting with the analyte and compensating for variability in sample processing and instrument response.[1][2][3][4] Prednisone is a synthetic corticosteroid that is metabolized in the liver to its active form, prednisolone.[5][6] This document outlines the rationale for using a deuterated internal standard, detailed experimental protocols for sample analysis, and presents sample data from a hypothetical bioequivalence study.

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate quantification. An ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound for prednisone.[1] This is because it shares identical physicochemical properties with the analyte, leading to similar behavior during sample extraction, chromatography, and ionization.[1][4] This minimizes the impact of matrix effects and procedural variations, resulting in more reliable and reproducible data, which is a critical requirement for regulatory submissions of bioequivalence studies.[3]

Experimental Protocols

Bioanalytical Method: Quantification of Prednisone in Human Plasma by LC-MS/MS

This protocol describes a validated method for the determination of prednisone in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Prednisone reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of prednisone and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the prednisone stock solution in a 50:50 methanol/water mixture to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound in a 50:50 methanol/water mixture.

-

Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve and quality control samples at low, medium, and high concentrations.

4. Sample Preparation

-

To 200 µL of plasma sample (calibrator, QC, or study sample), add 50 µL of the internal standard working solution (this compound).

-

Vortex the samples for 30 seconds.

-

Add 500 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Prednisone: m/z 359.2 → 147.1This compound: m/z 362.2 → 147.1 |

Note: The specific MS/MS transitions should be optimized for the instrument in use.

Bioequivalence Study Protocol

1. Study Design

-

A randomized, single-dose, two-period, two-sequence, crossover design is recommended.

-

A washout period of at least 7 days should be implemented between the two periods.

2. Study Population

-

Healthy, non-smoking, adult volunteers.

-

Subjects should be screened for any medical conditions or use of medications that could interfere with the pharmacokinetics of prednisone.

-

Informed consent must be obtained from all participants.

3. Dosing and Sample Collection

-

Subjects will receive a single oral dose of the test or reference prednisone formulation with water after an overnight fast.

-

Blood samples will be collected in tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).

-

Plasma should be separated by centrifugation and stored at -20°C or below until analysis.

4. Pharmacokinetic and Statistical Analysis

-

The following pharmacokinetic parameters will be calculated for prednisone:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

-

-

Log-transformed Cmax, AUC(0-t), and AUC(0-inf) will be analyzed using an Analysis of Variance (ANOVA).

-

The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUC(0-t), and AUC(0-inf) must fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.

Data Presentation

The following tables represent sample data from a hypothetical bioequivalence study of two prednisone 20 mg tablet formulations.

Table 1: Mean Pharmacokinetic Parameters of Prednisone (N=24)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | 255.8 ± 45.2 | 260.1 ± 48.9 |

| Tmax (hr) | 2.1 ± 0.8 | 2.3 ± 0.9 |

| AUC(0-t) (ng·hr/mL) | 1540.6 ± 280.5 | 1585.3 ± 310.2 |

| AUC(0-inf) (ng·hr/mL) | 1610.9 ± 305.1 | 1655.7 ± 340.8 |

Table 2: Statistical Analysis of Log-Transformed Pharmacokinetic Data

| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |

| Cmax | 98.35 | 92.10% - 104.95% |

| AUC(0-t) | 97.18 | 93.55% - 100.92% |

| AUC(0-inf) | 97.30 | 93.80% - 100.90% |